(4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine
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Overview
Description
(4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine is a chemical compound with the molecular formula C14H13Cl2NO and a molecular weight of 282.17 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine typically involves the reaction of 4-hydroxybenzylamine with 3,4-dichlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
(4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanamine
- (4-((3,4-Dichlorobenzyl)oxy)phenyl)propanamine
Uniqueness
(4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine is unique due to its specific substitution pattern and the presence of both dichlorobenzyl and methanamine groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .
Biological Activity
(4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dichlorobenzyl group and a methanamine moiety. This unique structure contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered cellular processes. For instance, it interacts with GABA transporters, potentially affecting neurotransmitter dynamics and pain pathways .
- Receptor Modulation : It may also modulate receptor activity, influencing pathways related to inflammation and pain management .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential effectiveness against various microbial strains, showcasing promising results in inhibiting bacterial growth.
Anticancer Potential
The compound has been explored for its anticancer activities. Studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways. This property makes it a candidate for further research in cancer therapeutics.
Neuropathic Pain Models
In vivo studies have demonstrated that derivatives of this compound exhibit antinociceptive properties in rodent models of neuropathic pain. These studies highlight its potential as a therapeutic agent for managing chronic pain conditions without inducing motor deficits .
Case Studies and Research Findings
- Antinociceptive Activity : A study involving rodent models showed that this compound derivatives effectively reduced pain responses without affecting motor coordination .
- Enzyme Interaction Studies : In vitro assays have identified the compound's ability to inhibit GABA uptake in specific transporter systems, suggesting a role in modulating neurotransmitter levels .
- Comparative Analysis with Similar Compounds : When compared to structurally similar compounds, this compound exhibited unique inhibitory profiles against various biological targets, underscoring its potential as a lead compound for drug development .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methoxy]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-7H,8-9,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRKOBRIBVXCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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